Azetidin-1-yl-(2-phenylphenyl)methanone
Description
Azetidin-1-yl-(2-phenylphenyl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) conjugated with a biphenylmethanone moiety. The biphenyl group may contribute to π-π stacking interactions in biological targets, a feature observed in kinase inhibitors and cannabinoid receptor modulators .
Properties
IUPAC Name |
azetidin-1-yl-(2-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROAIRHPBMJRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone (CAS 919784-50-2)
- Structure : Replaces the biphenyl group with a bromothiazole substituent.
- Its molecular weight (calculated as ~273.1 g/mol for C₇H₇BrN₂OS) suggests moderate lipophilicity .
(b) 4-Amino-3-(1H-indol-1-yl)phenylmethanone
- Structure : Features an indole and hydroxyphenyl group instead of azetidine and biphenyl.
- Properties : Demonstrated anti-inflammatory and antifungal activity via ergosterol biosynthesis inhibition. Its ADMET profile indicates good oral bioavailability (log P ~3.5) and high intestinal absorption (>90%) .
(c) CB2 Receptor Modulators (e.g., JWH-015, AM1241)
- Structure: Methanone cores linked to indole or naphthalene groups.
- Properties: High selectivity for cannabinoid receptors; JWH-015 has a molecular weight of 311.4 g/mol and exhibits neuroprotective effects in preclinical models .
Thermal and Chemical Stability
- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by intermolecular hydrogen bonds .
- Azetidin-1-yl derivatives: Expected to exhibit lower thermal stability than aromatic methanones due to strain in the azetidine ring, though experimental data are lacking.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Azetidin-1-yl-(2-phenylphenyl)methanone (hypothetical) | Azetidine, biphenyl | C₁₆H₁₅NO | 237.3 (calculated) | Predicted moderate lipophilicity (log P ~3.0) |
| Azetidin-1-yl-(2-bromo-thiazol-4-yl)methanone | Bromothiazole | C₇H₇BrN₂OS | 273.1 | Electrophilic reactivity |
| 4-Amino-3-indolylphenylmethanone | Indole, hydroxyphenyl | C₂₁H₁₆N₂O₂ | 328.4 | Antifungal activity (MIC: 2–8 µg/mL) |
Table 2: Pharmacological Comparison
Pharmacological Insights
- Antifungal activity: Methanones targeting ergosterol synthesis (e.g., ) highlight the scaffold’s versatility against resistant fungal strains .
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